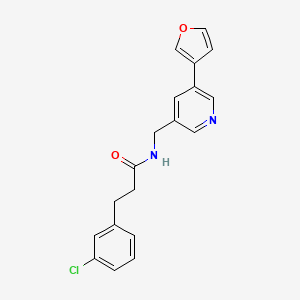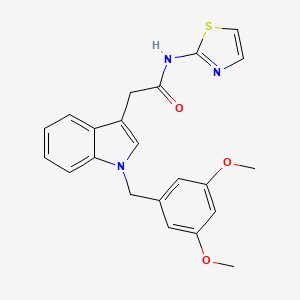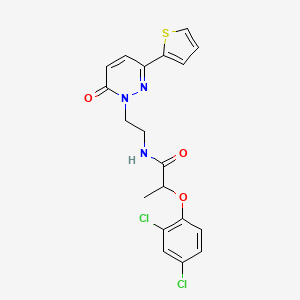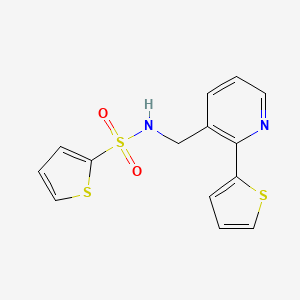
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide” is a chemical compound with the CAS Number: 344276-21-7. It has a molecular weight of 214.26 and its IUPAC name is N-cyclohexyl-4-hydroxy-2-isoxazolidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O3/c13-9-6-12 (15-7-9)10 (14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2, (H,11,14) . This code provides a specific representation of the molecule’s structure.Mécanisme D'action
The mechanism of action of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide is not well understood. However, it has been proposed that this compound may act as a chiral auxiliary by forming a complex with the substrate, which directs the reaction to proceed in a specific manner. This compound may also act as a ligand by coordinating with a metal catalyst, which facilitates the reaction.
Biochemical and Physiological Effects
This compound has been shown to have no significant toxic effects on cells and has been used as a cell-permeable chiral auxiliary in cell-based experiments. This compound has also been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be produced on a large scale. However, one of the limitations of using this compound is its cost, which may make it less accessible for some researchers.
Orientations Futures
There are many future directions for the use of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide in scientific research. One potential area of research is the development of new antibiotics based on the antifungal and antibacterial properties of this compound. Another area of research is the use of this compound as a chiral auxiliary in the synthesis of new compounds. Additionally, this compound may have potential applications in the field of catalysis and as a protecting group for amino acids.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has potential applications in the field of medicine and biochemistry. Its mechanism of action is not well understood, but it has been shown to have no significant toxic effects on cells and has antifungal and antibacterial properties. This compound has advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide involves the reaction between cyclohexylamine and ethyl oxazolidine-2-carboxylate in the presence of a catalyst such as palladium on carbon. The reaction yields this compound in high purity and yield. This method has been optimized to produce this compound on a large scale for experimental purposes.
Applications De Recherche Scientifique
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide has been found to possess unique properties that make it useful in scientific research. It has been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions. This compound has also been used as a protecting group for amino acids and as a starting material for the synthesis of other compounds.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
N-cyclohexyl-4-hydroxy-1,2-oxazolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-9-6-12(15-7-9)10(14)11-8-4-2-1-3-5-8/h8-9,13H,1-7H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMPSUCTPIGSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-1-[3-(methylsulfanyl)phenyl]-4(1H)-pyridinone](/img/structure/B2947585.png)

![Methyl 5-[(phenylsulfonyl)amino]-2-furoate](/img/structure/B2947587.png)
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)
![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2947603.png)
